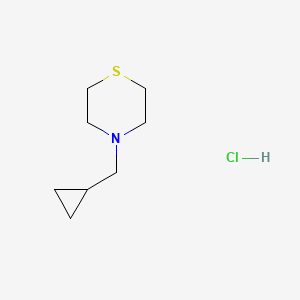

4-(Cyclopropylmethyl)thiomorpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

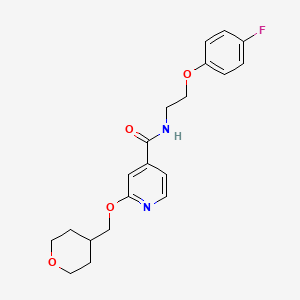

“4-(Cyclopropylmethyl)thiomorpholine hydrochloride” is a chemical compound with the molecular formula C8H16ClNS . It is a derivative of thiomorpholine, a heterocyclic compound containing nitrogen and sulfur .

Synthesis Analysis

The synthesis of thiomorpholine, the base structure of the compound, can be achieved from cysteamine and vinyl chloride . A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous flow conditions .Scientific Research Applications

Synthesis and Antimicrobial Activity

- Research has explored the synthesis of thiomorpholine derivatives, including 4-(cyclopropylmethyl)thiomorpholine hydrochloride, for their antimicrobial properties. These compounds have been synthesized to increase microbial intracellular concentration and decrease microbial resistance (Kardile & Kalyane, 2010).

Biological Evaluation in Pharmacology

- Studies have evaluated the biological impact of compounds containing cyclopropyl moieties, like 4-(cyclopropylmethyl)thiomorpholine hydrochloride. These compounds have been found to be effective inhibitors of enzymes, such as carbonic anhydrase and acetylcholinesterase, which are important in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemical Synthesis and Reactivity

- The chemical reactivity of thiomorpholine, including derivatives like 4-(cyclopropylmethyl)thiomorpholine hydrochloride, has been extensively studied. These compounds have been used in various chemical reactions, demonstrating their versatility in organic synthesis (Asinger et al., 1981).

Use in Catalysis

- Thiomorpholine derivatives are also studied for their role in catalysis. Research has shown that these compounds can be effective in catalytic applications, such as the reduction of nitrophenols, indicating their potential use in environmental and industrial processes (Ilgin et al., 2019).

Synthesis of Novel Compounds

- Research into 4-(cyclopropylmethyl)thiomorpholine hydrochloride also includes the synthesis of new compounds for potential therapeutic uses. Such studies contribute to the development of novel drugs and treatments (Tian et al., 2009).

Development of Building Blocks in Medicinal Chemistry

- Thiomorpholine and its derivatives, such as 4-(cyclopropylmethyl)thiomorpholine hydrochloride, have been identified as important building blocks in medicinal chemistry. Their structural diversity and biological activity make them valuable for drug discovery (Walker & Rogier, 2013).

properties

IUPAC Name |

4-(cyclopropylmethyl)thiomorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS.ClH/c1-2-8(1)7-9-3-5-10-6-4-9;/h8H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCASIPBTVEGHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCSCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopropylmethyl)thiomorpholine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2735572.png)

![4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2735573.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2735577.png)

![(1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B2735580.png)

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide](/img/structure/B2735582.png)